molecular formula C9H11ClN2O B13645568 (2-Methylbenzo[d]oxazol-7-yl)methanamine hydrochloride

(2-Methylbenzo[d]oxazol-7-yl)methanamine hydrochloride

Cat. No.: B13645568
M. Wt: 198.65 g/mol
InChI Key: IMZQVJLIQOUURJ-UHFFFAOYSA-N
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Description

(2-Methylbenzo[d]oxazol-7-yl)methanamine hydrochloride is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a methyl group at the 2-position and a methanamine group at the 7-position, with the hydrochloride salt form enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylbenzo[d]oxazol-7-yl)methanamine hydrochloride typically involves the cyclization of 2-aminophenol derivatives with aldehydes or carboxylic acids. One common method is the oxidative cyclization of 2-aminophenol with an appropriate aldehyde under acidic conditions. For instance, palladium acetate can be used as a catalyst in the presence of potassium persulfate and trifluoromethanesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of benzoxazole derivatives often involves large-scale oxidative cyclization reactions. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, can enhance the yield and purity of the final product. The choice of solvents and catalysts is crucial to ensure efficient production and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2-Methylbenzo[d]oxazol-7-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

(2-Methylbenzo[d]oxazol-7-yl)methanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methylbenzo[d]oxazol-7-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in metabolic processes or interact with cellular receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methylbenzo[d]oxazol-7-yl)methanamine hydrochloride is unique due to the presence of the methyl group at the 2-position, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacological properties compared to its chlorinated analogs.

Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

(2-methyl-1,3-benzoxazol-7-yl)methanamine;hydrochloride

InChI

InChI=1S/C9H10N2O.ClH/c1-6-11-8-4-2-3-7(5-10)9(8)12-6;/h2-4H,5,10H2,1H3;1H

InChI Key

IMZQVJLIQOUURJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC(=C2O1)CN.Cl

Origin of Product

United States

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